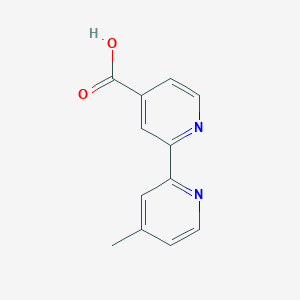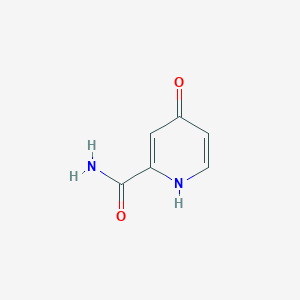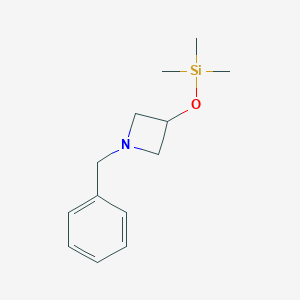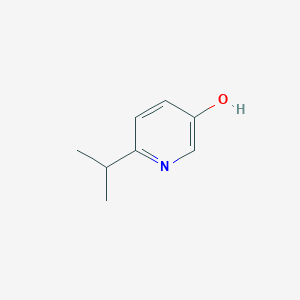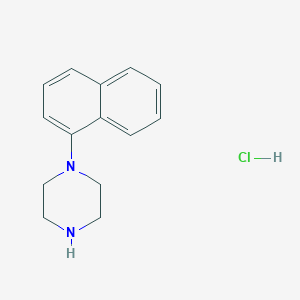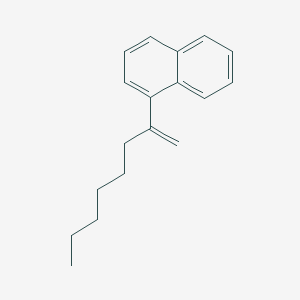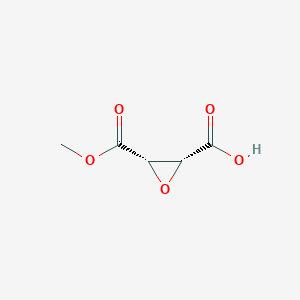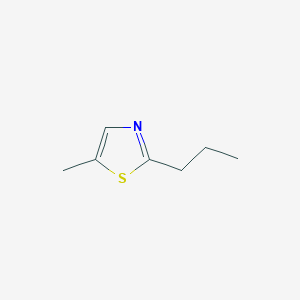
5-Methyl-2-propylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-propylthiazole is a chemical compound that belongs to the family of thiazoles. It is a heterocyclic organic compound that is widely used in scientific research due to its unique properties. This compound is synthesized through various methods and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-propylthiazole is not fully understood. However, it is believed to act as a ligand for certain receptors in the body. It has been shown to bind to the GABAA receptor, which is responsible for inhibitory neurotransmission in the brain. It has also been shown to bind to the TRPA1 receptor, which is responsible for pain perception.
Biochemische Und Physiologische Effekte
5-Methyl-2-propylthiazole has been shown to have various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties. It has also been shown to have antioxidant properties. In addition, it has been shown to have anxiolytic and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Methyl-2-propylthiazole in lab experiments is its unique properties. It is a versatile compound that can be used in various applications. However, one of the limitations of using this compound is its potential toxicity. It can be toxic if ingested or inhaled in large amounts. Therefore, precautions should be taken when handling this compound in the lab.
Zukünftige Richtungen
There are various future directions for the study of 5-Methyl-2-propylthiazole. One area of future research is the potential use of this compound in the treatment of various diseases, including cancer and Alzheimer's disease. Another area of future research is the development of new synthesis methods for this compound. In addition, the potential use of this compound as an insecticide and fungicide should be further explored. Finally, the potential use of this compound as a flavoring agent in the food industry should be further studied.
Conclusion:
In conclusion, 5-Methyl-2-propylthiazole is a unique chemical compound that has been extensively studied for its biochemical and physiological effects. It is synthesized through various methods and has been used in various scientific research applications. The mechanism of action of this compound is not fully understood, but it has been shown to have various effects on the body. While there are advantages to using this compound in lab experiments, precautions should be taken due to its potential toxicity. Finally, there are various future directions for the study of this compound, including its potential use in the treatment of various diseases and as a flavoring agent in the food industry.
Synthesemethoden
The synthesis of 5-Methyl-2-propylthiazole can be achieved through various methods. One of the most common methods is the reaction of 2-propylthiophene with methyl isothiocyanate in the presence of a base. The reaction yields 5-Methyl-2-propylthiazole as the main product. Another method involves the reaction of 2-bromo-1-propene with thioacetamide in the presence of a base. This method also yields 5-Methyl-2-propylthiazole as the main product.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-propylthiazole has been extensively used in scientific research due to its unique properties. It is widely used as a flavoring agent in the food industry. It is also used as a precursor for the synthesis of other thiazole compounds. In addition, it has been studied for its potential use as an insecticide and fungicide. It has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
104256-95-3 |
|---|---|
Produktname |
5-Methyl-2-propylthiazole |
Molekularformel |
C7H11NS |
Molekulargewicht |
141.24 g/mol |
IUPAC-Name |
5-methyl-2-propyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-3-4-7-8-5-6(2)9-7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
WRHYOYIOVMOZCU-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(S1)C |
Kanonische SMILES |
CCCC1=NC=C(S1)C |
Synonyme |
Thiazole, 5-methyl-2-propyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



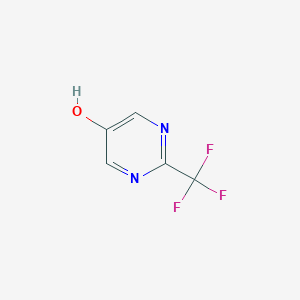
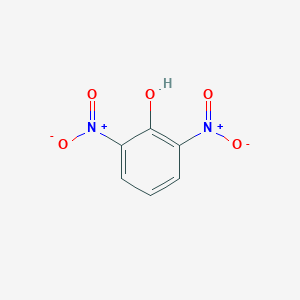
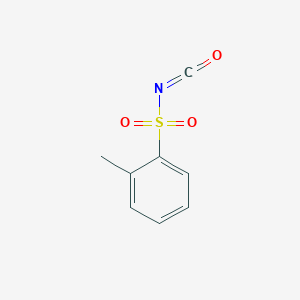
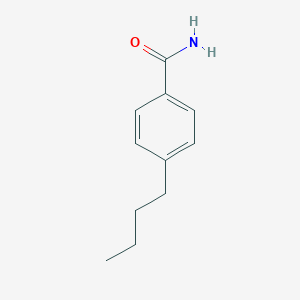
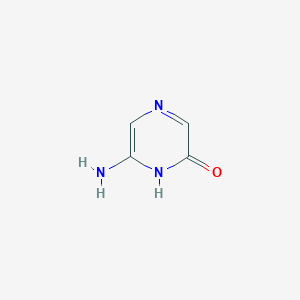
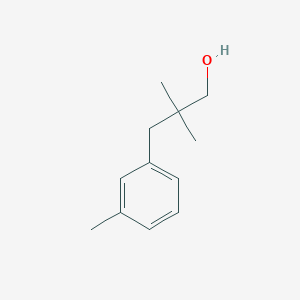
![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)
